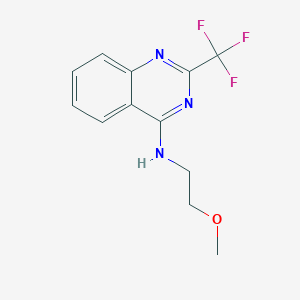
N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine
説明
N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. The compound works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathways of B cells and other immune cells.
作用機序
N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine works by inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathways of B cells and other immune cells. BTK plays a critical role in the activation and proliferation of B cells, which are important components of the immune system. By inhibiting BTK, N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine can block the activation and proliferation of cancer cells and other immune cells, leading to reduced tumor growth and improved immune function.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine has been shown to have a number of biochemical and physiological effects. In addition to inhibiting BTK activity, the compound has been shown to affect the expression of a number of genes involved in cancer cell growth and survival. N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, the compound has been shown to modulate the activity of other enzymes and signaling pathways involved in cancer and immune function.
実験室実験の利点と制限
N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine has several advantages for use in lab experiments. The compound is highly specific for BTK, which makes it a valuable tool for studying the role of BTK in cancer and immune function. In addition, N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine has been shown to have low toxicity and good pharmacokinetic properties, which makes it suitable for use in animal models and clinical trials. However, there are also limitations to the use of N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine in lab experiments. The compound is relatively new, and there is still much to be learned about its effects on cancer and immune function. In addition, the compound may have off-target effects on other enzymes and signaling pathways, which could complicate data interpretation.
将来の方向性
There are many future directions for research on N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine. One area of interest is the development of combination therapies that include N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine and other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the use of N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine in combination with immunotherapy, which could enhance the immune response to cancer cells. In addition, there is interest in exploring the use of N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine in autoimmune diseases and other immune-related disorders. Finally, there is a need for further research on the mechanisms of action of N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine, including its effects on other enzymes and signaling pathways.
科学的研究の応用
N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine has been extensively studied for its potential use in cancer treatment. The compound has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. In addition, N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. The compound has also been studied for its potential use in autoimmune diseases and other immune-related disorders.
特性
IUPAC Name |
N-(2-methoxyethyl)-2-(trifluoromethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O/c1-19-7-6-16-10-8-4-2-3-5-9(8)17-11(18-10)12(13,14)15/h2-5H,6-7H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLCOIDJXDRDGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=NC2=CC=CC=C21)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4793058.png)
![4-chloro-N-(2-(3-phenoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4793060.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-iodobenzamide](/img/structure/B4793068.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4793071.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4793075.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzenesulfonamide](/img/structure/B4793088.png)
![ethyl 2-({[(4,6-dimethyl-2-pyrimidinyl)amino]carbonothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4793100.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-methylphenyl)thiourea](/img/structure/B4793107.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B4793142.png)
![{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4793147.png)
![5-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4793150.png)
![1-ethyl-4-[(2-fluorobenzyl)sulfonyl]piperazine](/img/structure/B4793155.png)
![1-[(2-phenylethyl)amino]propan-2-ol hydrochloride](/img/structure/B4793169.png)